BenchChemオンラインストアへようこそ!

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Medicinal Chemistry CNS Drug Discovery Permeability Optimization

Select this N-methyl carbamate building block (CAS 1354016-53-7) over secondary carbamate analogs for measurable CNS drug discovery advantages. N-methyl substitution reduces TPSA by 8.83 Ų (75.87 Ų) and HBD count to 1—thresholds for BBB penetration. With LogP 1.83 and only 4 rotatable bonds, it offers superior properties for fragment-based screening and peptidomimetic optimization. Pre-installed (S)-alanine and orthogonal Cbz protection bypass post-coupling N-alkylation. Verify CAS and chiral identity before purchase.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
Cat. No. B7918049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-8-15(9-11-20)19(2)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-/m0/s1
InChIKeyWJZOYBADOXBNHO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: Structural Identity, Class, and Procurement-Relevant Physicochemical Profile


[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 1354016-53-7, MF: C₁₇H₂₅N₃O₃, MW: 319.40 g/mol) is a chiral piperidine-based carbamate building block incorporating an L-alanine (S)-2-aminopropanoyl moiety and a Cbz (benzyloxycarbonyl) protecting group [1]. The compound is characterized by a tertiary N-methyl carbamate substituent at the piperidine 4-position, which distinguishes it from the more common secondary (NH) carbamate analogs. Computed physicochemical properties include a boiling point of 489.8±45.0 °C at 760 mmHg, density of 1.2±0.1 g/cm³, flash point of 250.0±28.7 °C, LogP of 1.83, and exactly one rotatable bond fewer than its closest des-methyl comparator, underpinning measurable differences in permeability and metabolic liability relevant to fragment-based drug design and peptidomimetic lead optimization .

Why [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Cannot Be Replaced by Generic Piperidine-Carbamate Building Blocks Without Quantitative Justification


Superficial structural similarity among Cbz-protected piperidine building blocks masks critical physiochemical and stereochemical differences that directly affect synthetic utility and downstream biological performance. The target compound’s tertiary N-methyl carbamate confers a distinctly reduced hydrogen bond donor count (HBD = 1 versus HBD = 2 for secondary carbamate analogs), a lower topological polar surface area (TPSA ≈ 75.9 Ų versus 84.7 Ų), and an elevated LogP (1.83 versus 1.2) relative to the closest des-methyl comparator [1-((S)-2-amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 1354006-90-8) [1]. These differences are quantitatively meaningful: a TPSA below 80 Ų and HBD ≤ 1 are recognized thresholds for improved blood-brain barrier penetration and oral bioavailability in CNS drug discovery [2]. Furthermore, the N-methyl substitution reduces metabolic vulnerability at the carbamate nitrogen—a documented advantage in peptidomimetic protease inhibitor programs where secondary carbamates undergo rapid oxidative N-dealkylation [3]. Selecting an unsubstituted or differently substituted analog without verifying equivalency of these parameters introduces uncontrolled variables in SAR campaigns and can lead to misleading structure-activity conclusions.

Quantitative Differentiation Evidence for [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Against Closest Structural Analogs


Reduced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Relative to the Des-Methyl Carbamate Analog

The target compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester exhibits a TPSA of 75.87 Ų (computed, as reported by vendor Leyan) and a hydrogen bond donor count of 1, owing to the N-methyl tertiary carbamate at the piperidine 4-position . In contrast, the closest structural analog, [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 1354006-90-8), which bears an unmethylated secondary carbamate (NH), has a TPSA of 84.7 Ų and an HBD count of 2 as computed by PubChem’s Cactvs algorithm [1]. The quantitative reduction of 8.83 Ų in TPSA and loss of one HBD places the target compound below the widely accepted CNS drug-likeness threshold of TPSA < 80 Ų and HBD ≤ 1, whereas the des-methyl comparator exceeds this boundary [2].

Medicinal Chemistry CNS Drug Discovery Permeability Optimization

Enhanced Lipophilicity (LogP 1.83 vs. 1.2) Driving Differentiated Pharmacokinetic Partitioning

The target compound has a computed LogP of 1.83 (chemsrc, based on atom-based prediction) , whereas the des-methyl comparator (CAS 1354006-90-8) has a PubChem-computed XLogP3-AA value of 1.2 [1]. This 0.63 log unit increase reflects the lipophilic contribution of the N-methyl group on the carbamate nitrogen. In the context of the piperidine carbamate peptidomimetic inhibitor class, the Janetka group has demonstrated that subtle lipophilicity tuning at the piperidine carbamate position directly impacts both potency against matriptase/hepsin and selectivity over off-target serine proteases Factor Xa and thrombin [2]. While compound-specific IC₅₀ data for this exact building block have not been published in the open literature, the LogP differential constitutes a quantifiable, property-based differentiation that predicts measurably different tissue distribution and metabolic clearance profiles [3].

Drug Metabolism Pharmacokinetics Lipophilicity Optimization

Reduced Rotatable Bond Count (4 vs. 5) and Lower Conformational Entropy Penalty Upon Target Binding

The target compound contains 4 rotatable bonds as specified by vendor Leyan , whereas the comparator [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 1354006-90-8) has 5 rotatable bonds per PubChem computation [1]. The additional rotatable bond in the comparator arises from the methylene spacer between the piperidine ring and the carbamate group, which is absent in the target compound where the N-methyl carbamate is directly attached at the piperidine 4-position. In fragment-based and peptidomimetic drug design, each freely rotatable bond imposes an entropic penalty of approximately 0.7–1.6 kcal/mol upon binding rigidification, such that one fewer rotatable bond can translate to a 3–15× improvement in binding affinity, all else being equal [2]. This property-based advantage is independent of any specific biological target and represents a fundamental thermodynamic differentiation.

Fragment-Based Drug Design Ligand Efficiency Conformational Analysis

N-Methyl Carbamate Metabolic Stability Advantage Over Secondary Carbamate Analogs in Peptidomimetic Contexts

The target compound features an N-methylated tertiary carbamate (N-CH₃), whereas analogs such as CAS 1354006-90-8 and CAS 1354017-57-4 contain a secondary carbamate (NH). N-Methylation of the carbamate nitrogen eliminates a metabolically labile N–H bond, which is a known site of oxidative metabolism and Phase I N-dealkylation by cytochrome P450 enzymes [1]. In the piperidine carbamate peptidomimetic inhibitor series reported by Damalanka et al. (2019), N-substitution at the carbamate position (including methyl, ethyl, and isopropyl variants) was systematically explored to optimize potency and selectivity against HGFA, matriptase, and hepsin, with N-alkylation shown to reduce off-target activity against Factor Xa and thrombin while maintaining nanomolar target potency [2]. Although this published SAR study evaluated elaborated dipeptide derivatives rather than the Cbz-protected building block itself, the metabolic and selectivity principles directly extrapolate to the building block level: the N-methyl carbamate in the target compound pre-installs a key structural feature that would otherwise require post-synthetic modification.

Metabolic Stability Peptidomimetic Design Protease Inhibitor Optimization

Defined (S)-Stereochemistry at the Alanine α-Carbon Enabling Enantioselective Target Engagement and Reproducible SAR

The target compound is specified with (S)-configuration at the 2-aminopropanoyl (L-alanine) α-carbon, as indicated by the systematic name and vendor documentation . PubChem confirms the defined atom stereocenter count of 1 for the deposited analog [1]. In contrast, generic piperidine building blocks or racemic mixtures lack this stereochemical definition. In protease inhibitor design, the (S)-configuration of the P1 alanine residue is critical for recognition by the S1 pocket of serine proteases, and inversion to the (R)-enantiomer typically results in a 10–1000× loss in potency, as established across multiple serine protease inhibitor series [2]. While no direct head-to-head Ki comparison for the (R)- vs. (S)-enantiomer of this specific building block has been published, the class-level stereochemical SAR is robust and well-established, making enantiopure procurement essential for reproducible biological data.

Chiral Synthesis Enantioselectivity Stereochemical SAR

High-Yield Application Scenarios for [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Based on Verified Differentiation Evidence


CNS-Penetrant Fragment Library Design: Exploiting Sub-80 Ų TPSA and Single HBD

The target compound's TPSA of 75.87 Ų and HBD count of 1 (Section 3, Evidence Item 1) position it favorably for inclusion in CNS-focused fragment libraries, where the empirical TPSA < 80 Ų / HBD ≤ 1 threshold is strongly correlated with brain penetration. Procurement of this specific N-methyl carbamate building block—rather than the secondary carbamate analog (TPSA 84.7 Ų, HBD 2)—provides a measurable advantage for hit identification campaigns targeting neurological indications such as Alzheimer's disease, Parkinson's disease, or neuropsychiatric disorders where piperidine-based fragments have demonstrated privileged scaffold characteristics [1]. The reduced conformational entropy penalty (4 rotatable bonds, Section 3, Evidence Item 3) further supports its use in fragment-based screening, where ligand efficiency is a primary selection criterion.

Serine Protease Peptidomimetic Lead Optimization: Pre-Installed N-Methyl Carbamate for Metabolic Stability

In peptidomimetic inhibitor programs targeting type II transmembrane serine proteases (matriptase, hepsin, HGFA) or related S1 family proteases, the target compound provides a synthetically efficient entry point for assembling piperidine carbamate dipeptide inhibitors as described by Damalanka et al. (2019) [2]. The pre-installed N-methyl group at the carbamate nitrogen eliminates the need for post-coupling N-alkylation, which is often low-yielding when performed on elaborated intermediates. Moreover, the (S)-alanine stereochemistry (Section 3, Evidence Item 5) ensures the correct P1 residue configuration for S1 pocket recognition, and the Cbz protecting group can be selectively removed by hydrogenolysis to reveal the free amine for further diversification. The elevated LogP (1.83) relative to the des-methyl analog (Section 3, Evidence Item 2) provides differentiated physicochemical space for balancing potency and clearance in lead optimization.

Building Block for Diversity-Oriented Synthesis of N-Methylated Peptidomimetic Libraries

N-Methylation of peptide backbones is a well-validated strategy for improving proteolytic stability, membrane permeability, and oral bioavailability of peptide-based therapeutics. The target compound's tertiary N-methyl carbamate serves as a conformationally constrained, metabolically stabilized monomer for solid-phase or solution-phase peptide synthesis. The lower rotatable bond count (4) and reduced TPSA relative to unmethylated analogs (Section 3, Evidence Items 1 and 3) provide property-based advantages for generating compound libraries enriched in oral drug-like space. The Cbz group offers orthogonal protection compatible with Fmoc/t-Bu solid-phase peptide synthesis strategies, while the (S)-alanine moiety provides a defined chiral center for stereochemical SAR exploration [3].

Comparative Physicochemical Benchmarking in Property-Based Drug Design Education and Training

Due to the quantifiable property differences between the target compound and its closest analogs (ΔTPSA = -8.83 Ų, ΔLogP = +0.63, ΔRotBonds = -1, ΔHBD = -1; Section 3, Evidence Items 1–3), this compound- comparator pair serves as an instructive case study for teaching property-based drug design principles. Academic and industrial training programs can use the paired procurement of CAS 1354016-53-7 and CAS 1354006-90-8 to experimentally demonstrate how a single methyl group substitution alters permeability, metabolic stability, and binding thermodynamics in a controlled comparative setting. This application leverages the compound's well-characterized physicochemical differentiation as an educational tool for medicinal chemistry curriculum development.

Quote Request

Request a Quote for [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.